An In-depth Technical Guide to the Chemical Properties of [3-(Propionylamino)phenoxy]acetic acid
An In-depth Technical Guide to the Chemical Properties of [3-(Propionylamino)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unknown
Phenoxyacetic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science, demonstrating a wide array of biological activities.[1] This guide focuses on a specific, less-documented member of this family: [3-(Propionylamino)phenoxy]acetic acid . In the absence of extensive published data, this document serves as a predictive and methodological framework. As a Senior Application Scientist, my objective is to provide not just a list of properties, but a strategic guide on how to synthesize, characterize, and understand this molecule from first principles. We will proceed by leveraging established knowledge of analogous structures to forecast the chemical behavior of our target compound and detail the rigorous experimental protocols required for its empirical validation.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its unique identifiers and molecular structure.
-
Chemical Name: [3-(Propionylamino)phenoxy]acetic acid
-
CAS Number: 890984-30-2[2]
-
Molecular Formula: C₁₁H₁₃NO₄[2]
-
Molecular Weight: 223.23 g/mol (calculated from formula)
-
Chemical Structure:
The structure reveals key functional groups that dictate its chemical personality: a carboxylic acid, an aromatic ether, and a secondary amide. This combination suggests a molecule with acidic properties, potential for hydrogen bonding, and specific spectroscopic signatures.
Synthetic Pathway: From Precursor to Product
The synthesis of [3-(Propionylamino)phenoxy]acetic acid can be logically approached via a two-step process starting from commercially available 3-aminophenol. The causality behind this choice is the need to first install the acetic acid moiety before performing the acylation, as the amino group is highly reactive.
Workflow for the Synthesis of [3-(Propionylamino)phenoxy]acetic acid
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of (3-Aminophenoxy)acetic acid (Intermediate)
This procedure is adapted from the well-established Williamson ether synthesis for phenoxyacetic acids.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminophenol (1 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).
-
Reaction: To the stirred solution, add a solution of chloroacetic acid (1 eq.) in water. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 3-4.
-
Isolation: The product, (3-aminophenoxy)acetic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]
Step 2: Synthesis of [3-(Propionylamino)phenoxy]acetic acid (Final Product)
This step employs a standard Schotten-Baumann acylation of the amino group.[5]
-
Preparation: Suspend the dried (3-aminophenoxy)acetic acid (1 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).
-
Reaction: Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) to the suspension. Cool the mixture in an ice bath. Slowly add propionyl chloride (1.1 eq.) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by adding water. If using an organic solvent immiscible with water, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure [3-(Propionylamino)phenoxy]acetic acid.
Physicochemical Properties: Predictions and Experimental Determination
The following table summarizes the predicted physicochemical properties based on the known values for phenoxyacetic acid and related structures, alongside the standard experimental protocols for their determination.
| Property | Predicted Value | Experimental Protocol |
| Melting Point (°C) | 160 - 180 | Capillary Method[3] |
| Boiling Point (°C) | > 300 (decomposes) | Not applicable due to decomposition. |
| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, DMF | Systematic Solubility Testing[6][7][8] |
| pKa | 3.5 - 4.5 | Potentiometric Titration[9][10] |
Experimental Protocol: Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline compound.
-
Sample Preparation: Finely powder a small amount of the dry crystalline product.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[11][12]
-
Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[12]
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Experimental Protocol: Solubility Assessment
A systematic approach is used to determine the solubility profile, which can also provide clues about the functional groups present.[6][8][13]
-
Water: Add ~10 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 30 seconds. Observe if the solid dissolves. Test the pH of the solution with litmus or pH paper. An acidic pH would be expected.[13]
-
Aqueous Base: If insoluble in water, test solubility in 1 mL of 5% NaOH and 1 mL of 5% NaHCO₃. Solubility in both indicates a strong acid (like a carboxylic acid).[6][8]
-
Aqueous Acid: If insoluble in water, test solubility in 1 mL of 5% HCl. Lack of solubility is expected as there are no basic functional groups.
-
Organic Solvents: Test solubility in common organic solvents like ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
Experimental Protocol: pKa Determination via Potentiometric Titration
The pKa is a quantitative measure of the acidity of the carboxylic acid group.[2][9]
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low). A concentration of at least 10⁻⁴ M is recommended.[2][10]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[10]
Spectroscopic and Spectrometric Analysis
Spectroscopic analysis is essential for structural elucidation and confirmation.
Workflow for Spectroscopic Characterization
Caption: Standard analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent like DMSO-d₆, where the acidic proton is observable.
Expected ¹H NMR Spectrum (in DMSO-d₆, predicted chemical shifts δ in ppm):
-
~12.0-13.0 (s, 1H): The carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.
-
~9.8-10.2 (s, 1H): The amide proton (-NH-).
-
~7.0-7.5 (m, 4H): Aromatic protons. The substitution pattern will lead to complex splitting.
-
~4.7 (s, 2H): Methylene protons of the acetic acid group (-O-CH₂-COOH).
-
~2.3 (q, 2H): Methylene protons of the propionyl group (-CO-CH₂-CH₃).
-
~1.1 (t, 3H): Methyl protons of the propionyl group (-CH₂-CH₃).
Expected ¹³C NMR Spectrum (in DMSO-d₆, predicted chemical shifts δ in ppm):
-
~170-173: Carboxylic acid carbonyl carbon (-COOH).
-
~171-174: Amide carbonyl carbon (-NHCO-).
-
~157: Aromatic carbon attached to the ether oxygen (C-O).
-
~140: Aromatic carbon attached to the amide nitrogen (C-N).
-
~110-130: Other aromatic carbons.
-
~65: Methylene carbon of the acetic acid group (-O-CH₂-).
-
~29: Methylene carbon of the propionyl group (-CO-CH₂-).
-
~10: Methyl carbon of the propionyl group (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[14]
Expected Characteristic IR Absorption Bands (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[14]
-
~3300 (sharp/medium): N-H stretch of the secondary amide.
-
~1720-1700 (strong, sharp): C=O stretch of the carboxylic acid carbonyl.[15][16]
-
~1660-1640 (strong, sharp): C=O stretch of the amide carbonyl (Amide I band).[16]
-
~1550 (medium): N-H bend of the secondary amide (Amide II band).
-
~1600, ~1475: C=C stretches of the aromatic ring.
-
~1250 (strong): Asymmetric C-O-C stretch of the aryl ether.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
Expected Mass Spectrum (ESI-MS):
-
Positive Mode [M+H]⁺: Expected at m/z 224.08.
-
Negative Mode [M-H]⁻: Expected at m/z 222.07.
-
Key Fragmentation Pathways: The most likely fragmentations would involve the loss of the carboxylic acid group (-45 Da), loss of the propionyl group (-57 Da), and cleavage of the ether bond. Analysis of these fragments can confirm the connectivity of the molecule.[17]
Chemical Reactivity and Stability
The molecule's reactivity is governed by its three primary functional groups:
-
Carboxylic Acid: Will undergo typical reactions such as esterification with alcohols under acidic conditions, and salt formation with bases.
-
Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating.
-
Aromatic Ring: The ring is activated by the ether and amide groups, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), though reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.
Stability and Storage:
The compound is expected to be a stable solid under normal laboratory conditions. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is likely combustible but not highly flammable.
Safety and Handling
While specific toxicity data for [3-(Propionylamino)phenoxy]acetic acid is not available, precautions should be based on the known hazards of phenoxyacetic acid derivatives.
-
Hazard Classification (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11][12][16]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][16]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air.
-
This guide provides a comprehensive, predictive, and practical framework for any researcher beginning work on [3-(Propionylamino)phenoxy]acetic acid. By combining theoretical predictions with robust, validated experimental protocols, scientists can confidently synthesize and characterize this molecule, paving the way for its potential application in drug development and other scientific fields.
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